![molecular formula C16H15N3OS B2487916 4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione CAS No. 688355-99-9](/img/no-structure.png)
4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
Synthesis Analysis
The synthesis of quinazoline derivatives often involves multi-step reactions starting from simple precursors like aniline derivatives. For instance, novel quinazolin-4(3H)-ones can be synthesized by reacting the amino group of 2-hydrazino-3-(4-methoxyphenyl)-quinazolin-4(3H)-one with various alkyl and aryl ketones, a method that highlights the versatility of quinazoline chemistry in generating compounds with potential pharmacological activities (Alagarsamy & Murugesan, 2007).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the presence of a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. Advanced techniques such as X-ray crystallography and spectroscopy (NMR, IR, MS) are used to confirm the structure, providing insights into the electronic and geometrical parameters that are crucial for their biological activity. Studies on compounds like 4-(2-chlorobenzyl)-1-(4-hydroxy-3-((4-hydroxypiperidin-1-yl)methyl-5-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one elucidate the structural properties and interactions at the molecular level (Wu et al., 2022).
科研应用
Antimicrobial, Analgesic, and Anti-inflammatory Applications
Quinazoline derivatives have been synthesized and investigated for their antimicrobial, analgesic, and anti-inflammatory properties. A study by Dash et al. (2017) reported that certain quinazoline compounds showed significant activity against microbes and demonstrated good profiles against both pain and inflammation. These findings suggest that specific modifications in the quinazoline structure, such as the addition of methyl/methoxy groups and substitutions at key positions, are crucial for enhancing their biological activity. The research underscores the potential of quinazoline derivatives as sources for developing compounds with lesser side effects for antimicrobial, analgesic, and anti-inflammatory applications (Dash, B., Dash, S., Laloo, D., & Medhi, C., 2017).
Pharmacological Screening
Another study conducted by Hanusek et al. (2001) focused on the synthesis of substituted 2-benzoylaminothiobenzamides and their conversion into quinazoline-4-thiones. This research highlights the chemical versatility and the potential for structural modification of quinazoline derivatives, which can be pivotal for developing novel pharmacological agents. The study provides insights into the preferred tautomeric forms and the impact of substituents on the quinazoline ring, which could be beneficial for designing drugs with improved efficacy and reduced side effects (Hanusek, J., Hejtmánková, L., Kubicová, L., & Sedlák, M., 2001).
Corrosion Inhibition
Quinazoline derivatives also find applications in materials science, such as corrosion inhibition. Kumar et al. (2020) explored the use of quinazoline derivatives as corrosion inhibitors for mild steel in acidic media. The study demonstrated that these compounds effectively inhibit corrosion, with efficiencies up to 95.50% for certain derivatives at optimum concentrations. This research opens up avenues for using quinazoline-based compounds in industrial applications to protect metals against corrosion, thereby extending their lifespan and reducing maintenance costs (Kumar, C., Prashanth, M., Mohana, K., Jagadeesha, M., Raghu, M., Lokanath, N., Mahesha, & Kumar, K., 2020).
未来方向
性质
CAS 编号 |
688355-99-9 |
|---|---|
产品名称 |
4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione |
分子式 |
C16H15N3OS |
分子量 |
297.38 |
IUPAC 名称 |
4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione |
InChI |
InChI=1S/C16H15N3OS/c1-20-12-6-4-5-11(9-12)10-17-15-13-7-2-3-8-14(13)18-16(21)19-15/h2-9H,10H2,1H3,(H2,17,18,19,21) |
InChI 键 |
LLXVFENTNAWDAE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CNC2=NC(=S)NC3=CC=CC=C32 |
溶解度 |
not available |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



![N-{1,4-dioxaspiro[4.5]decan-8-ylidene}hydroxylamine](/img/structure/B2487833.png)
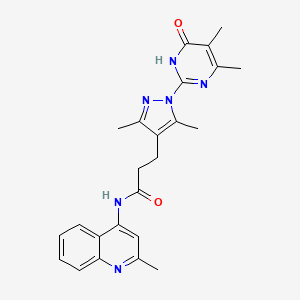
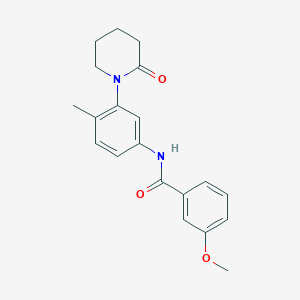
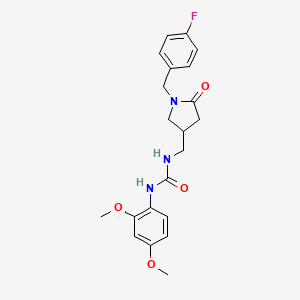
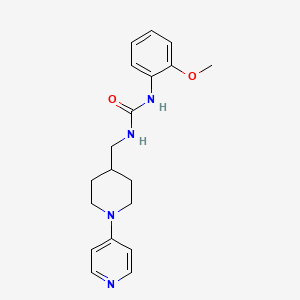
![3-(2-Chlorophenyl)-5-[2-(4-fluoroanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2487843.png)
![(4-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2487844.png)
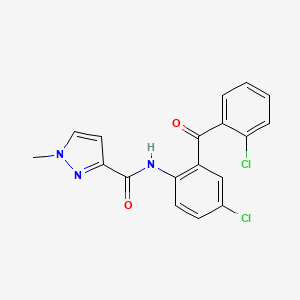
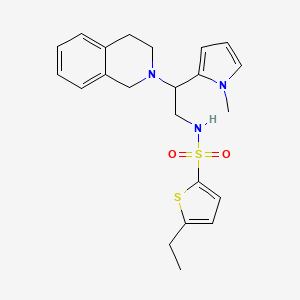
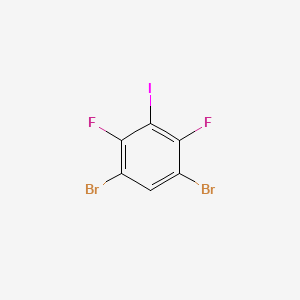
![Ethyl 2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate](/img/structure/B2487852.png)
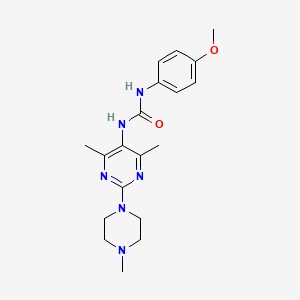
![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2487856.png)